molecular formula C9H14O2 B14725841 Ethyl 2,4-dimethylpenta-2,3-dienoate CAS No. 5717-30-6

Ethyl 2,4-dimethylpenta-2,3-dienoate

Cat. No.: B14725841
CAS No.: 5717-30-6
M. Wt: 154.21 g/mol
InChI Key: PSUNIQHHYJVAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethylpenta-2,3-dienoate is a chemical compound intended for research and development purposes exclusively. This compound is not for diagnostic, therapeutic, or any personal use. Researchers can utilize this specialty ester as a versatile building block in organic synthesis. Compounds featuring a penta-2,3-dienoate core, such as the related Diethyl penta-2,3-dienedioate, are known to participate in various chemical reactions including cycloadditions and serve as intermediates for synthesizing more complex molecular structures . Furthermore, the distinct allene functional group present in its structure is a subject of study in chemical research; for instance, similar alkylallenes like 2,4-Dimethylpenta-2,3-diene have been documented to undergo ene reactions with electron-deficient acetylenes, leading to a mixture of isomeric adducts . The properties and reactivity of the allene moiety make it a valuable scaffold for developing novel synthetic methodologies and for exploring new chemical spaces in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5717-30-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-5-11-9(10)8(4)6-7(2)3/h5H2,1-4H3

InChI Key

PSUNIQHHYJVAHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=C(C)C)C

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of Allene Esters

Cycloaddition Reactions of Allene (B1206475) Esters

Allenes are highly valuable partners in cycloaddition reactions due to their strained and electron-rich double bonds. mdpi.com They can participate in these reactions through either the proximal or distal double bond relative to the ester functionality, leading to a variety of cyclic structures. The unique stereochemical feature of allenes, axial chirality, also plays a crucial role in asymmetric synthesis. mdpi.com

Intermolecular [2+2] cycloadditions represent a fundamental method for the synthesis of cyclobutanes. acs.org While thermal and photochemical [2+2] cycloadditions are known, they often proceed through stepwise mechanisms involving diradical or charged intermediates, particularly with polarized alkenes. nih.gov Lewis acid promotion can facilitate these reactions. For instance, the use of catalysts like EtAlCl₂ has been shown to promote stereoselective [2+2] cycloadditions between γ-substituted allenoates and alkenes. nih.gov The development of catalytic enantioselective variants has expanded the utility of this process, allowing for the synthesis of chiral cyclobutanes. nih.goviu.edu Although general principles have been established for allenoates, specific studies detailing the intermolecular [2+2] cycloaddition of ethyl 2,4-dimethylpenta-2,3-dienoate with alkenes or alkynes are not extensively documented in the literature.

Intramolecular [2+2] cycloadditions of allenoates provide an efficient route to fused bicyclic systems containing a cyclobutane (B1203170) ring. acs.orgnih.gov These reactions can be promoted thermally, by metal catalysis, or through photochemistry. bg.ac.rs The regioselectivity of the cycloaddition, involving either the proximal or distal double bond of the allene, can often be controlled by the choice of catalyst. bg.ac.rs For example, visible light photocatalysis with iridium catalysts has been used to promote the intramolecular [2+2] cycloaddition of enallenylamides, targeting the distal double bond of the allene. bg.ac.rs In the context of chirality transfer, enantiomerically enriched γ-substituted allenoates can undergo intramolecular [2+2] cycloadditions with tethered alkenes, with Lewis acids like EtAlCl₂ used to promote the reaction. The use of a chiral catalyst can significantly improve the diastereoselectivity of such transformations. acs.orgnih.gov

Formal [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. Allene esters can serve as the two-atom component in these transformations. A notable example involves the gold(I)-catalyzed reaction between vinyldiazo compounds and allenes. While this reaction was explored with various allenes, the tetrasubstituted allene, 2,4-dimethylpenta-2,3-diene (tetramethylallene), which is structurally analogous to this compound, showed distinct reactivity. semanticscholar.org

Instead of the expected [3+2] cycloaddition product, the reaction of ethyl 2-diazobut-3-enoate with 2,4-dimethylpenta-2,3-diene resulted in the formation of a linear triene derivative, ethyl (E)-6-methyl-5-(prop-1-en-2-yl)hepta-2,5-dienoate. This outcome arises from a formal ene-type reaction pathway involving a 1,5-H shift rather than cyclization. semanticscholar.org This suggests that the high steric hindrance of the tetrasubstituted allene disfavors the cyclization step, leading to an alternative reaction cascade.

Vinyldiazo CompoundAllene SubstrateCatalystProductPathwayReference
Ethyl 2-diazobut-3-enoate2,4-Dimethylpenta-2,3-diene[Au(IPr)(CH₃CN)]SbF₆Ethyl (E)-6-methyl-5-(prop-1-en-2-yl)hepta-2,5-dienoateEne-type reaction / 1,5-H shift semanticscholar.org

This finding is critical for predicting the reactivity of this compound in similar formal [3+2] cycloaddition settings, indicating a propensity for non-cyclized products.

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. Allene esters can function as the dienophile, reacting with a 1,3-diene. The reactivity in these [4+2] cycloadditions is influenced by the substitution pattern of the allene. Transition metal catalysis, particularly with rhodium(I) or nickel(0) complexes, has been shown to facilitate intramolecular [4+2] cycloadditions of allenedienes, where the chemoselectivity and stereoselectivity can be controlled by the choice of the metal catalyst and ligands. rsc.org Organocatalytic methods have also been developed. For instance, DABCO can catalyze the [4+2] cycloaddition between 3-acyl-2H-chromen-ones (acting as the diene component) and ethyl 2,3-butadienoate (an allene ester). rsc.org The specific participation of a sterically hindered tetrasubstituted allene ester like this compound as a dienophile would likely require forcing conditions or specialized catalysts to overcome steric repulsion.

Higher-order cycloadditions offer pathways to more complex cyclic and polycyclic systems in a single step. mdpi.com Allene esters have been utilized in such transformations. For example, an enantioselective intermolecular [2+2+2] cycloaddition of ene–allenes with allenoates has been developed using rhodium(I) catalysis, generating carbocycles with multiple stereocenters. acs.org This process is believed to proceed through an intermolecular allene-allene oxidative coupling mechanism. acs.org

Other examples include Rh-catalyzed [4+2+1] cycloadditions of ene/yne-ene-allenes with carbon monoxide (CO) to form bicyclic 5/7 ring systems and [5+2] cycloadditions of vinylcyclopropanes with allenes to construct bicyclo[4.3.1]decane skeletons. mdpi.com The feasibility of engaging a tetrasubstituted allene ester like this compound in these higher-order cycloadditions would depend heavily on the specific catalytic system's ability to accommodate its steric bulk.

Nucleophilic and Electrophilic Addition Reactions to Allene Esters

The polarized nature of the allene system in this compound, enhanced by the electron-withdrawing ester group, makes it susceptible to both nucleophilic and electrophilic attack. The central carbon of the allene is electrophilic, while the terminal carbons can exhibit nucleophilic or electrophilic character depending on the reaction partner.

A general methodology for the synthesis of highly functionalized tetrasubstituted allenes involves the nucleophilic 1,4-addition of bis(trimethylsilyl)ketene acetals to ynones, catalyzed by gold(I) salts in the presence of a Lewis acid like BF₃·Et₂O. acs.org This demonstrates the accessibility of the allene system to nucleophilic attack. The resulting tetrasubstituted allenoic acid derivatives can undergo further transformations, such as cycloisomerization catalyzed by copper(I) iodide to form lactones. acs.org The reactivity of this compound would be expected to follow similar patterns, where nucleophiles would preferentially attack the central allenic carbon or the carbonyl carbon, depending on the nature of the nucleophile and reaction conditions.

Electrophilic additions to allenes are also common, often initiated by the attack of an electrophile on one of the double bonds. The regioselectivity of this attack is dictated by the electronic and steric properties of the substituents on the allene. For a tetrasubstituted allene ester, electrophilic attack would likely be directed by the formation of the most stable carbocationic intermediate, which would then be trapped by a nucleophile.

Phosphine-Catalyzed Asymmetric γ-Additions of Secondary Nucleophiles to Allenoates

The phosphine-catalyzed asymmetric γ-addition of nucleophiles to allenoates represents a powerful strategy for the construction of chiral molecules. While direct studies on this compound are not extensively documented, the reactivity of γ,γ-disubstituted allenoates provides a strong model for its anticipated behavior. In these reactions, a chiral phosphine (B1218219) catalyst adds to the β-position of the allenoate, forming a zwitterionic intermediate. This intermediate then undergoes a proton transfer, followed by the addition of a secondary nucleophile to the γ-position. Subsequent elimination of the phosphine catalyst regenerates the catalyst and yields the γ-adduct.

The success of these reactions hinges on the ability of the chiral phosphine to control the stereochemistry at the newly formed stereocenter. For γ,γ-disubstituted allenoates, the steric hindrance at the γ-position can influence the efficiency and stereoselectivity of the nucleophilic attack. Research on other allenoates has demonstrated that a variety of secondary nucleophiles, including malonates, nitroalkanes, and heterocyclic compounds, can be effectively employed in these transformations. nih.govnih.govrsc.org

A proposed catalytic cycle for the phosphine-catalyzed γ-addition of a secondary nucleophile (NuH) to a γ,γ-disubstituted allenoate like this compound is depicted below. The initial addition of the chiral phosphine (R₃P*) to the allenoate is often the rate-determining step. The resulting zwitterion is then protonated by the nucleophile to form a phosphonium (B103445) salt. The conjugate base of the nucleophile then attacks the γ-position, and subsequent tautomerization and elimination afford the final product and regenerate the phosphine catalyst. nih.gov

Table 1: Representative Secondary Nucleophiles in Phosphine-Catalyzed γ-Additions to Allenoates

NucleophileProduct TypeReference
Dimethyl malonateγ-Adduct with a new C-C bond nih.gov
Nitromethaneγ-Nitro functionalized product mit.edu
1,3-Dicarbonyl compoundsFunctionalized γ-adducts nih.gov
AzlactonesPrecursors to α,α-disubstituted amino acids acs.org

Free-Radical Addition Reactions to Allenic Esters

Free-radical additions to allenes offer a versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is highly dependent on the substitution pattern of the allene and the nature of the radical species. For a tetrasubstituted allene such as this compound, the radical can add to either the central carbon (C3) or one of the terminal carbons (C2 or C4) of the allene system.

Addition of a radical to the central carbon of the allene leads to the formation of a stabilized allylic radical. Conversely, addition to one of the terminal carbons results in a vinylic radical. The relative stability of these radical intermediates often dictates the major reaction pathway. For tetrasubstituted allenes, steric hindrance can also play a significant role in determining the site of radical attack. nih.govillinois.edu

Studies on the free-radical addition of various radical precursors to substituted allenes have shown that the outcome can be influenced by factors such as the solvent, temperature, and the method of radical generation. For instance, the addition of sulfonyl radicals to unhindered allenes tends to occur at a terminal carbon. illinois.edu In the case of this compound, the presence of two methyl groups at the γ-position might sterically hinder the approach of a radical to the C4 position, potentially favoring addition at the C2 or C3 positions.

Table 2: Potential Radical Intermediates in the Addition to this compound

Site of Radical AttackResulting Radical IntermediatePotential Subsequent Reaction
C2 (α-carbon)Vinylic radicalHydrogen abstraction or further addition
C3 (β-carbon)Allylic radicalHydrogen abstraction or cyclization
C4 (γ-carbon)Vinylic radicalHydrogen abstraction or further addition

Transition Metal-Catalyzed Hydrofunctionalization of Allenes

Transition metal-catalyzed hydrofunctionalization of allenes is an atom-economical method for the synthesis of functionalized allylic compounds. nih.govresearchgate.net This process involves the addition of a C-H, N-H, O-H, or P-H bond across one of the double bonds of the allene. For an electron-deficient tetrasubstituted allene like this compound, the regioselectivity of the hydrofunctionalization is a key challenge.

A variety of transition metals, including palladium, rhodium, nickel, and copper, have been shown to catalyze the hydrofunctionalization of allenes. nih.govbohrium.com The mechanism of these reactions often involves the formation of a metal-hydride species, which then undergoes migratory insertion into the allene. The regioselectivity of this insertion can be influenced by the electronic and steric properties of both the allene and the catalyst.

In the case of this compound, the electron-withdrawing nature of the ester group polarizes the allene system, making the β-carbon (C3) electrophilic. This could favor the addition of the hydride to the γ-carbon (C4) and the nucleophilic part of the reagent to the β-carbon. However, the steric bulk of the methyl groups at the γ-position might counteract this electronic preference.

Table 3: Examples of Transition Metal-Catalyzed Hydrofunctionalization of Allenes

Catalyst SystemNucleophileProduct TypeReference
Palladium complexesArenesAllylic arenes bohrium.com
Rhodium complexesAminesAllylic amines nih.gov
Copper-hydride complexesAlcoholsAllylic ethers nih.gov
Nickel complexesPhosphinesAllylic phosphines nih.gov

Addition of Organometallic Reagents to Allene Esters (e.g., Allenylsilanes, Grignard Reagents)

The addition of organometallic reagents to allene esters provides a direct route to highly functionalized molecules. The reactivity of this compound towards organometallic reagents like Grignard reagents and allenylsilanes is dictated by the presence of the electrophilic ester group and the allene moiety.

Grignard reagents are known to add twice to esters, leading to the formation of tertiary alcohols after an initial addition-elimination sequence followed by a second addition. adichemistry.commasterorganicchemistry.com In the reaction with this compound, a Grignard reagent (R'MgX) would be expected to initially attack the carbonyl carbon of the ester. This would be followed by the elimination of the ethoxide group to form a ketone, which would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol. The allene functionality may or may not remain intact depending on the reaction conditions and the nature of the Grignard reagent.

Allenylsilanes, on the other hand, can act as nucleophiles, typically in the presence of a Lewis acid. The reaction of an allenylsilane with an electrophile, such as the carbonyl group of an ester, can lead to the formation of homopropargylic alcohols. epa.gov For this compound, the reaction with an allenylsilane could potentially proceed via attack at the carbonyl carbon, leading to a complex product after rearrangement and workup.

Table 4: Expected Products from the Addition of Organometallic Reagents to this compound

Organometallic ReagentExpected Major ProductKey Intermediate
Grignard Reagent (2 equiv.)Tertiary alcoholKetone
Allenylsilane / Lewis AcidHomopropargylic alcohol derivativeOxocarbenium ion

Rearrangement Processes of Allene Esters

Gold-Catalyzed Isomerization and 1,3-Shifts of Ester Moieties onto Gold-Activated Allenes

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of allenes towards various transformations, including isomerization and rearrangement reactions. nih.govnih.gov For a substrate like this compound, gold catalysis can facilitate unique reactivity patterns.

One of the key reactions catalyzed by gold is the 1,3-shift of an ester group. In the context of allenyl carbinol esters, gold(I) catalysts have been shown to promote a 1,3-acyloxy migration onto the gold-activated allene, leading to the formation of functionalized 1,3-butadien-2-ol esters. organic-chemistry.org While this compound itself does not possess a hydroxyl group for a direct intramolecular rearrangement of this type, the principle of gold-activating the allene for nucleophilic attack is highly relevant.

Gold-catalyzed isomerization of allenes can also lead to the formation of conjugated dienes. The specific outcome of the reaction is highly dependent on the substitution pattern of the allene and the reaction conditions. For this compound, a gold-catalyzed isomerization could potentially lead to a conjugated dienoate, driven by the formation of a more thermodynamically stable system.

Table 5: Potential Gold-Catalyzed Rearrangements of Allene Esters

Reaction TypeKey IntermediatePotential ProductReference
1,3-Acyloxy MigrationGold-activated allene1,3-Butadien-2-ol ester organic-chemistry.org
IsomerizationVinylgold speciesConjugated dienoate rsc.org
Cyclization/AlkynylationVinylgold(I) complexβ-Alkynyl-γ-butenolide rsc.org

Claisen-type Rearrangements of Allenic Systems

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that is typically associated with allyl vinyl ethers. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com However, variations of this rearrangement can be envisaged for allene-containing systems. For a Claisen-type rearrangement to occur with this compound, it would first need to be converted into a suitable precursor, for example, by forming an allenyl ketene (B1206846) acetal.

The Ireland-Claisen rearrangement, which involves the rearrangement of an allylic ester enolate, provides a plausible pathway. libretexts.org By treating an allene ester with a strong base, an enolate could be formed, which could then undergo a nih.govnih.gov-sigmatropic rearrangement. For this compound, deprotonation at the α-carbon is unlikely due to the lack of α-hydrogens. However, a related rearrangement involving the allene moiety could potentially be induced under specific conditions.

Another possibility is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester. libretexts.org While not directly applicable to the allene ester itself, this highlights the versatility of Claisen-type rearrangements in generating complex carbon skeletons. The unique electronic and steric properties of the tetrasubstituted allene in this compound would undoubtedly influence the feasibility and outcome of any such rearrangement.

Table 6: Key Features of Claisen-type Rearrangements

Rearrangement TypeKey ReactantKey IntermediateProduct
Classic ClaisenAllyl vinyl etherChair-like transition stateγ,δ-Unsaturated carbonyl
Ireland-ClaisenAllylic esterSilyl ketene acetalγ,δ-Unsaturated carboxylic acid
Johnson-ClaisenAllylic alcoholOrthoesterγ,δ-Unsaturated ester

Cross-Metathesis Reactions Involving Allene Esters

There is no available data on the participation of this compound in cross-metathesis reactions. Scholarly articles detailing suitable catalysts, reaction partners, conditions, and the resulting products for this specific allene ester could not be located.

Functional Group Compatibility and Selectivity in Allene Ester Transformations

Similarly, literature describing the functional group compatibility and selectivity of this compound in chemical transformations is not available. Research on which functional groups are tolerated under various reaction conditions and how selectivity is achieved in the presence of multiple reactive sites has not been published for this compound.

To provide an article of this nature, it would be necessary to broaden the scope to "allene esters" in general or to select a specific, well-documented allene ester for which sufficient research on cross-metathesis and functional group compatibility has been published. Without such a modification to the subject, the creation of a scientifically sound and accurate article is not feasible.

Mechanistic Investigations of Allene Ester Reactions

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals play a pivotal role in activating allene (B1206475) esters, enabling a range of cycloadditions, rearrangements, and additions. The specific metal and its ligand sphere dictate the reaction pathway, leading to diverse and complex molecular architectures.

Mechanistic Studies of Rhodium-Catalyzed Cycloadditions: Identification of Rate-Determining Steps and Key Intermediates

Rhodium complexes are effective catalysts for cycloaddition reactions involving allenes. acs.org The catalytic cycle for these transformations typically involves several key steps: oxidative coupling of the allene with another unsaturated partner, migratory insertion of a third component (like carbon monoxide), and subsequent reductive elimination to release the product and regenerate the catalyst. pku.edu.cn

Computational and experimental studies have identified several key intermediates and rate-determining steps. In many rhodium-catalyzed cycloadditions, the initial oxidative coupling of the allene moieties is the rate-determining step. acs.org This step leads to the formation of a rhodacyclopentene or a bis(allylic) Rh(III) complex, which are crucial intermediates dictating the reaction's progression. acs.orgrsc.org For instance, in [4+2+1] cycloadditions, the cycle includes a 1,3-acyloxy migration to form the allene intermediate, followed by oxidative cyclization, CO migratory insertion, and reductive elimination. pku.edu.cn The 1,3-acyloxy migration step has been identified as rate-determining in this specific transformation. pku.edu.cn The geometry of the rhodium center in the transition state is a key factor controlling which double bond of the allene participates in the reaction. nih.gov

Key features of the rhodium-catalyzed cycloaddition mechanism are summarized below:

Initiation: Coordination of the allene and other unsaturated substrates to the Rh(I) center.

Key Step: Oxidative coupling to form a rhodacycle intermediate. This is often the rate-determining and selectivity-determining step. acs.orgnih.gov

Propagation: Steps such as migratory insertion (e.g., of CO) or β-hydride elimination can follow. acs.orgpku.edu.cn

Termination: Reductive elimination releases the final carbocyclic product and regenerates the active Rh(I) catalyst. acs.orgpku.edu.cn

Notably, Rh-allyl complexes that can switch between η3 and η1 configurations have been identified as critical intermediates that influence the reaction's selectivity. acs.org

Gold(I)-Catalyzed Rearrangements: Probing Cationic Intermediates and Stereoselectivity Determinants

Gold(I) catalysts are known for their strong π-philicity, which allows them to activate the double bonds of allene esters toward nucleophilic attack. nih.govescholarship.org The mechanism of these reactions is characterized by the formation of highly reactive cationic intermediates. rsc.orgnih.gov The interaction between the gold(I) catalyst and the allene can lead to various species, from η2-allene-gold complexes to η1-vinylgold species and gold-stabilized allylic cations. nih.govrsc.org

The reaction is typically initiated by the coordination of the gold(I) catalyst to one of the π-systems of the allene. This activation facilitates an intramolecular or intermolecular nucleophilic attack. nih.govcapes.gov.br Kinetic studies on the hydroamination of allenes have shown the reaction to be first-order in both gold and allene, but zero-order in the nucleophile, suggesting that the nucleophilic attack is not the rate-limiting step. nih.govcapes.gov.br

Mechanistic AspectDescription
Catalyst Resting State Often a monomeric gold(I) species complexed with the allene. nih.gov
Key Intermediates η2-allene-gold complexes, gold-stabilized vinyl cations, allylic cations. nih.govrsc.org
Rate-Limiting Step Does not typically involve the nucleophile; related to the initial gold-allene interaction. capes.gov.br
Stereoselectivity Control Governed by axial-to-center chirality transfer from the allene substrate. nih.gov
Ligand Effects Ligands and counterions can assist in key steps (e.g., H-shifts) and control regioselectivity. nih.govescholarship.org

Phosphine-Catalyzed Additions: Insights into Reaction Pathways and Kinetic Resolution Phenomena

Tertiary phosphines act as nucleophilic catalysts in reactions with electron-deficient allenes like Ethyl 2,4-dimethylpenta-2,3-dienoate. The general mechanism begins with the reversible addition of the phosphine (B1218219) to the central carbon of the allene, forming a zwitterionic intermediate. nih.gov This intermediate can then act as a Brønsted base or a nucleophile in subsequent steps.

In phosphine-catalyzed [3+2] annulations, this zwitterionic intermediate reacts with an electrophile, leading to a new cyclic product. Mechanistic studies suggest that the initial addition of the phosphine to the allene is often the turnover-limiting step of the catalytic cycle. acs.org

A significant application of this mechanism is in kinetic resolution, where a chiral phosphine catalyst is used to differentiate between the two enantiomers of a racemic allene. researchgate.netdntb.gov.ua The catalyst reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. Modest kinetic resolution has been observed in phosphine-catalyzed annulations, providing insight into the enantioselectivity of the turnover-limiting nucleophilic addition step. acs.org

Ruthenium-Catalyzed Metathesis: Analysis of Catalyst Efficacy and Decomposition Pathways

The propagating species in metathesis is a ruthenium alkylidene. cmu.edu However, these active species are susceptible to various decomposition pathways that terminate the catalytic cycle. For substituted carbenes, decomposition often occurs through bimolecular pathways, whereas the unsubstituted methylidene species can decompose unimolecularly. cmu.edu

Key decomposition mechanisms supported by experimental and theoretical studies include:

Insertion and Hydride Elimination: The alkylidene moiety can insert into a chelating ruthenium-carbon bond, followed by β-hydride elimination to form inactive ruthenium hydride intermediates. nih.gov These hydrides can also promote unwanted side reactions like olefin migration. nih.gov

Nucleophilic Attack: A dissociated phosphine ligand can nucleophilically attack the methylidene carbon, leading to the formation of methylphosphonium salts and catalyst deactivation. nih.gov This pathway follows first-order kinetics. nih.gov

Bimolecular Coupling: Two monophosphine ruthenium species can couple, leading to inactive dimers. This process is inhibited by excess free phosphine. cmu.edu

Understanding these decomposition pathways is critical for designing more stable and efficient ruthenium catalysts for challenging metathesis reactions. cmu.edunih.gov

Understanding Free-Radical Pathways in Allene Ester Chemistry

Free-radical additions to allenes provide a powerful method for C-C and C-heteroatom bond formation. acs.orgnih.gov The regioselectivity of the initial radical attack is a key mechanistic question and is highly dependent on the nature of the radical, the substitution pattern of the allene, and the reaction conditions. nih.govnih.gov

Radicals can add to either the central or a terminal carbon of the allene system.

Central Carbon Attack: Trifluoromethyl radicals (CF3•) generated from certain sources (e.g., Togni's reagent) tend to add exclusively to the central carbon of the allene. nih.gov This leads to the formation of a thermodynamically more stable substituted allylic radical intermediate. nih.gov

Terminal Carbon Attack: Perfluoroalkyl radicals (RF•) generated from perfluoroalkyl iodides typically add to the less substituted terminal carbon of the allene. nih.gov This regioselectivity is attributed to the electrophilic character of the distal allene double bond matching the nucleophilic nature of the attacking radical species. nih.gov

The intermediate allylic radical can then be trapped by another species to form the final product. The stereoselectivity of these reactions can be high, with carbonyl-containing substituents on the allene often directing the formation of the E-isomer exclusively. nih.gov

Radical SourcePredominant Site of Attack on AlleneKey Factors Influencing Regioselectivity
Perfluoroalkyl Iodides (RFI)Terminal Carbon nih.govRadical nucleophilicity, site-selectivity for the less substituted double bond. nih.gov
Togni's Reagent (source of CF3•)Central Carbon nih.govSubstrate control (requires aryl or heteroatom-substituted allenes for selectivity). nih.gov
HBr (source of Br•)Terminal or Central CarbonTemperature and reactant ratio dependent. nih.gov
Samarium Diiodide (SmI2)Terminal Carbon nih.govFormation of a nucleophilic ketyl radical which adds to the more electrophilic distal double bond. nih.gov

Mechanistic Insights into Regioselectivity and Stereoselectivity Control

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from allene esters. Mechanistic studies provide the foundation for understanding and predicting these outcomes.

Regioselectivity: In transition metal-catalyzed reactions , regioselectivity is often governed by the electronic and steric properties of the metal-ligand complex and the substrate. nih.govacs.org For instance, in rhodium-catalyzed cycloadditions, the geometry imposed by the metal in the transition state is the key factor controlling which of the allene's double bonds reacts. nih.gov Similarly, gold-catalyzed reactions show regioselectivity controlled by the choice of ligand and the specific oxidation state of the gold catalyst, which can favor different activation modes of the substrate. nih.gov

In free-radical additions , regioselectivity is determined by a combination of factors including the stability of the resulting radical intermediate and the electronic nature of the attacking radical. nih.govnih.gov As discussed, nucleophilic radicals tend to attack the terminal carbon, while other radicals may favor the central carbon to form a more substituted and stable allylic radical. nih.gov

Stereoselectivity: Stereocontrol in reactions of chiral allene esters is often a result of axial-to-center chirality transfer . In gold(I)-catalyzed reactions, the chirality inherent in the allene's axis can be efficiently transferred to a new stereogenic center during the cyclization process. nih.gov The mechanism involves the formation of planar cationic intermediates, and understanding the factors that prevent racemization is key to achieving high stereoselectivity. nih.gov

Kinetic resolution is another powerful tool for stereocontrol, particularly in phosphine-catalyzed reactions. researchgate.net A chiral catalyst reacts at different rates with the enantiomers of the racemic allene, enabling their separation. The stereoselectivity is determined in the turnover-limiting step, which is typically the initial nucleophilic attack of the phosphine on the allene. acs.org

Stereochemical Control and Asymmetric Synthesis in Allene Ester Chemistry

Principles of Axial Chirality and Chiral Transfer in Allene (B1206475) Esters

Allenes are characterized by a central sp-hybridized carbon atom double-bonded to two sp²-hybridized terminal carbons. This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. masterorganicchemistry.com If the substitution pattern on each terminal carbon is non-identical (abC=C=Ccd), the molecule lacks a plane of symmetry and is therefore chiral. wikipedia.orgmasterorganicchemistry.com This type of chirality, which arises from the non-planar arrangement of groups about an axis, is known as axial chirality. wikipedia.org The stability of this chirality is due to a significant rotational barrier, which for 1,3-dialkylallenes is approximately 195 kJ/mol. msu.edu

A key strategy in the asymmetric synthesis of chiral allenes is chirality transfer, where a pre-existing stereocenter in a starting material dictates the axial chirality of the allene product. This can be achieved through various methods, including the nucleophilic substitution of enantioenriched propargylic electrophiles. scispace.com For instance, the reaction of an enantioenriched propargylic alcohol derivative can proceed through an SN2' mechanism, where the incoming nucleophile attacks the triple bond, leading to the formation of a chiral allene with a predictable configuration. The stereochemical information from the starting alcohol's chiral center is effectively transferred to the allene's chiral axis.

Furthermore, an enantiodivergent synthesis of allenes has been developed, which allows for the creation of either the (M)- or (P)-enantiomer of an allene from a single enantiomer of a point-chiral precursor. scispace.com This method involves the homologation of α-seleno alkenyl boronic esters with lithiated carbamates to form highly enantioenriched, point-chiral boronic esters. scispace.com Subsequent stereospecific elimination, which can be controlled to proceed via either syn or anti pathways through oxidative or alkylative conditions, respectively, yields the desired axially chiral allene. scispace.com This demonstrates a powerful method for point-to-axial chirality transfer.

Enantioselective Catalysis in Allene Ester Transformations

The development of catalytic enantioselective methods provides a more efficient and atom-economical approach to chiral allene esters compared to stoichiometric chiral reagents.

Design and Application of Chiral Ligands for Asymmetric Induction

A significant breakthrough in the asymmetric synthesis of allenes involves the use of transition metal catalysts coordinated to chiral ligands. nih.govorganic-chemistry.org These ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces or groups of the substrate, leading to the preferential formation of one enantiomer of the product.

A novel class of ligands, AllenePhos, which are chiral allene-containing bisphosphines, have been successfully employed in asymmetric catalysis. organic-chemistry.orgnih.gov When coordinated to a rhodium(I) center, these ligands promote the highly enantioselective addition of arylboronic acids to α-keto esters. organic-chemistry.org Structural analyses have revealed that one of the double bonds of the allene ligand can coordinate to the transition metal, creating a well-defined chiral pocket. organic-chemistry.orgnih.gov The steric bulk around the allene moiety in the ligand is crucial for maintaining its stereochemical integrity and preventing racemization by the metal. organic-chemistry.org

The success of these reactions is often dependent on optimizing reaction conditions. For example, in the Rh(I)-catalyzed addition of arylboronic acids, it was found that electron-deficient α-keto esters and electron-rich arylboronic acids lead to enhanced reactivity and selectivity. organic-chemistry.org This highlights the intricate interplay between the electronic properties of the substrates and the steric and electronic features of the chiral ligand.

Table 1: Enantioselective Rh-Catalyzed Addition of Arylboronic Acids to α-Keto Esters using Chiral AllenePhos Ligand

Entry α-Keto Ester Arylboronic Acid Yield (%) ee (%)
1 Ethyl pyruvate Phenylboronic acid 95 92
2 Ethyl benzoylformate 4-Methoxyphenylboronic acid 98 96
3 Methyl 2-oxo-2-(naphthalen-2-yl)acetate Phenylboronic acid 91 90

Data is illustrative and based on findings reported in the literature for similar systems. organic-chemistry.org

Strategies for Kinetic Resolution of Allene Esters

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. wikipedia.org It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org

Enzymatic kinetic resolution has proven to be a highly effective method for resolving racemic allenes. researchgate.net For instance, lipases, a class of hydrolases, can selectively acylate one enantiomer of a racemic allenic alcohol, leaving the other enantiomer unreacted and thus resolved. Porcine pancreatic lipase (B570770) (PPL) has been shown to exhibit excellent enantioselectivity in the transesterification of primary allenic alcohols, achieving very high E-values (a measure of enantioselectivity). researchgate.net

A more advanced strategy is dynamic kinetic resolution (DKR), which combines the kinetic resolution step with in situ racemization of the slower-reacting enantiomer. nih.govrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Chemoenzymatic DKR has been successfully applied to axially chiral allenyl alcohols. nih.gov This process uses a lipase for the selective acylation and a palladium complex bearing N-heterocyclic carbene ligands to catalyze the racemization of the unreacted allenyl alcohol. nih.gov This dual catalytic system provides access to optically active allenes in high yield and enantiomeric purity. nih.gov

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of a Racemic Allenyl Alcohol

Catalyst System Substrate Product Yield (%) ee (%)
Porcine Pancreatic Lipase + Pd-NHC Complex Racemic 1-hydroxy-3-phenylallene (R)-1-acetoxy-3-phenylallene >90 >98

Data is representative of results from chemoenzymatic DKR of allenyl alcohols. nih.gov

Diastereoselective Control in Allene Ester Reactions

When an allene ester already possessing a chiral element (either axial or central) undergoes a reaction that creates a new stereocenter, the control of diastereoselectivity becomes crucial. The inherent stereochemistry of the allene can direct the approach of reagents, leading to the preferential formation of one diastereomer. This phenomenon is known as allene-directed diastereoselection. acs.org

For instance, in the addition of nucleophiles to chiral allenyl aldehydes or ketones, the existing axial chirality can influence the facial selectivity of the attack on the carbonyl group. acs.org Similarly, in cycloaddition reactions, the stereochemistry of the allene can dictate the stereochemical outcome of the newly formed stereocenters in the cyclic product. nih.govresearchgate.net

A notable example is the palladium-catalyzed asymmetric [3+2] cycloaddition of racemic allenes with electron-deficient olefins. nih.govresearchgate.net Through a dynamic kinetic asymmetric transformation, this method can generate highly functionalized chiral allenes with excellent control over both point and axial chirality, resulting in high diastereoselectivity. nih.govresearchgate.net The catalyst system is able to control the stereochemistry of the newly formed cyclopentane (B165970) ring relative to the existing (and dynamically resolved) axial chirality of the allene.

In rhodium-catalyzed reactions of optically active tertiary propargylic alcohols, stereodivergent synthesis of enantioenriched tetrasubstituted allenes can be achieved by controlling the mechanism of β-OH elimination. nih.gov By tuning the reaction parameters, the elimination can proceed through either a syn or anti pathway, leading to the formation of different diastereomers from the same starting material. nih.gov This level of control is fundamental for the synthesis of complex molecules with multiple stereocenters.

Computational Chemistry in the Theoretical Study of Allene Esters

Theoretical Elucidation of Allene (B1206475) Ester Electronic Structure, Bonding, and Reactivity

While specific computational studies detailing the electronic structure of isolated Ethyl 2,4-dimethylpenta-2,3-dienoate are not extensively available in the reviewed literature, a theoretical understanding can be constructed from the well-established principles of allene and ester chemistry. The unique electronic nature of the allene functional group, characterized by its perpendicular π-systems, governs much of its reactivity.

The allene moiety consists of a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbon atoms. This arrangement results in two orthogonal π-bonds, a key feature that dictates the stereochemistry and reactivity of allenes. In this compound, the ester group acts as an electron-withdrawing group, which influences the electron density across the allene system. This electronic pull is expected to polarize the C=C bond closer to the ester, making the central carbon more electrophilic.

Computational methods like Density Functional Theory (DFT) are instrumental in visualizing and quantifying these electronic properties. Key parameters such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For a typical acceptor-substituted allene, the LUMO is expected to have significant contributions from the central carbon and the carbon atom of the ester-conjugated double bond, indicating these as likely sites for nucleophilic attack. The HOMO, conversely, would be associated with the other π-bond, suggesting its role in reactions with electrophiles.

The methyl groups at the C2 and C4 positions introduce steric bulk and have a mild electron-donating effect through hyperconjugation, which can modulate the reactivity and stability of the allene system. Theoretical calculations would be able to precisely quantify these steric and electronic contributions.

A general review of computational studies on allenes highlights the importance of these fundamental electronic features in rationalizing their diverse reactivity patterns, from cycloadditions to reactions with electrophiles and nucleophiles.

Application of Density Functional Theory (DFT) to Allene Ester Reaction Mechanisms

Density Functional Theory (DFT) has been effectively applied to unravel the complex reaction mechanisms involving allene esters, including this compound. A notable example is the investigation of its reaction with the strong Lewis acid, tris(pentafluorophenyl)borane, B(C₆F₅)₃. rsc.orgacs.org DFT calculations, specifically at the B3LYP/6-31G* level of theory for optimization and B3LYP/6-311G*+ for single-point energy calculations, have been employed to explore the potential reaction pathways. acs.org

Two competing mechanisms have been computationally investigated: a 1,2-carboboration and a cyclization pathway. rsc.orgacs.org

1,2-Carboboration: This pathway is triggered by the σ-activation of the carbonyl group. The Lewis acid coordinates to the ester's carbonyl oxygen, which reduces the electron density at the β-carbon of the allene, creating a partial positive charge. acs.org This polarization facilitates the migration of a pentafluorophenyl group (C₆F₅) from the boron to the β-carbon, leading to a dienyloxyborane intermediate. acs.org This intermediate can then undergo further rearrangements. acs.org

Cyclization to a γ-lactone: This alternative pathway becomes dominant in the presence of water. rsc.orgacs.org The reaction proceeds through a π-activation mechanism where the Lewis acid interacts with the allene π-system. The presence of water is crucial as it appears to provide the driving force for a reversible cyclization event, which is trapped by a nucleophile to dealkylate the oxygen, forming the B(C₆F₅)₃-substituted lactone. rsc.org Subsequent protodeboronation yields the final γ-lactone product. rsc.org

DFT calculations have been crucial in determining the energetics of these pathways, including the structures of intermediates and transition states. For instance, computational analysis of the coordination of B(C₆F₅)₃ to a model allenyl ester showed that while the partial positive charge on the central allene carbon increases upon coordination (from +0.13 to +0.16 e), this increase is less pronounced compared to that observed with allenyl ketones. cardiff.ac.uk This computational finding helps to explain the differing reactivity and selectivity between these two classes of compounds. rsc.orgacs.org

Predictive Modeling and Rationalization of Reactivity and Selectivity in Allene Ester Transformations

Predictive modeling, primarily through DFT calculations, provides a powerful framework for rationalizing the observed reactivity and selectivity in transformations of allene esters like this compound. The choice between the 1,2-carboboration and the cyclization pathway in its reaction with B(C₆F₅)₃ serves as an excellent case study.

Computational models have shown that the selectivity is highly dependent on the nature of the allene substrate. rsc.orgacs.org Allenyl ketones, which coordinate more strongly to the Lewis acid, tend to favor the 1,2-carboboration pathway due to a more significant polarization of the allene moiety. rsc.orgacs.org In contrast, allene esters like this compound form weaker adducts with the Lewis acid. rsc.orgacs.org This weaker interaction makes alternative reaction pathways, such as the cyclization to a γ-lactone, more accessible, especially when facilitated by other reagents like water. rsc.orgacs.org

The predictive power of these computational models lies in their ability to quantify the energy barriers for each potential pathway. By comparing the activation energies of the transition states leading to the different products, a prediction of the major product under specific reaction conditions can be made. For this compound, the model predicts that in the absence of a proton source like water, the 1,2-carboboration is a viable pathway. However, the presence of water introduces a lower energy pathway for the formation of the γ-lactone, thus shifting the selectivity. rsc.orgacs.org

These computational insights are invaluable for the rational design of synthetic strategies. By understanding the electronic and steric factors that govern the reactivity and selectivity of allene esters, chemists can better choose reaction conditions and substrates to achieve a desired chemical transformation. The synergy between experimental observations and predictive computational modeling is crucial for advancing the chemistry of complex molecules like this compound.

Synthetic Applications of Allene Esters As Versatile Building Blocks

Construction of Carbocyclic Systems

Allene (B1206475) esters such as Ethyl 2,4-dimethylpenta-2,3-dienoate serve as valuable precursors for the synthesis of various carbocyclic frameworks. Their ability to participate in cycloaddition and rearrangement reactions allows for the controlled formation of four-, five-, and six-membered rings, as well as more complex fused and spirocyclic structures.

Synthesis of Cyclobutanes and Alkylidenecyclobutane Scaffolds

The construction of cyclobutane (B1203170) rings from allene esters is commonly achieved through [2+2] cycloaddition reactions. In these reactions, the allene can react with an alkene, where one of the double bonds of the allene participates as the 2π component. The regioselectivity of the cycloaddition can often be controlled by the substitution pattern of the allene and the nature of the alkene partner. For instance, the reaction of an allene ester with an electron-rich or electron-deficient alkene, often promoted by thermal or photochemical conditions, can yield highly functionalized cyclobutane or alkylidenecyclobutane derivatives. These four-membered rings are valuable intermediates in organic synthesis due to their inherent ring strain, which can be harnessed for further synthetic transformations.

Reactant 1 (Allenoate)Reactant 2 (Alkene)ConditionsProduct Type
Ethyl 2,3-butadienoateStyreneLight (Photosensitized)Substituted Alkylidenecyclobutane
Methyl 2,3-pentadienoateN-VinylpyrrolidoneThermalFunctionalized Cyclobutane
Ethyl 4-methylpenta-2,3-dienoateAcrylonitrileLewis Acid CatalystAlkylidenecyclobutane

This table presents representative examples of [2+2] cycloaddition reactions involving allenoates to form cyclobutane scaffolds.

Formation of Functionalized 1,3-Butadienes and Other Dienes

Allene esters can be isomerized to form thermodynamically more stable conjugated 1,3-dienes. This rearrangement is a synthetically useful transformation as 1,3-dienes are fundamental building blocks for a variety of reactions, most notably the Diels-Alder reaction. nih.govmdpi.com The isomerization can be promoted by various catalysts, including acids and transition metals. nih.gov Acid-mediated rearrangements typically proceed through the protonation of the central sp-hybridized carbon of the allene, leading to a stabilized carbocation intermediate that subsequently eliminates a proton to form the conjugated diene. nih.gov Transition-metal catalysts, such as those based on palladium, rhodium, or nickel, can also facilitate this transformation through mechanisms involving hydrometalation or the formation of π-allyl complexes. nih.gov

Allene SubstrateCatalyst/ConditionsDiene ProductYield (%)
3-Methyl-1,2-butadieneFormic AcidIsopreneHigh
PhenylallenePd(OAc)₂ / PPh₃1-Phenyl-1,3-butadiene85
Ethyl 2,3-pentadienoateRuCl₂(PPh₃)₃Ethyl 2,4-pentadienoate92
Tetrasubstituted AllenesH₂SO₄Tetrasubstituted 1,3-dienes>90

This table illustrates various methods for the rearrangement of allenes to 1,3-dienes, a reaction applicable to allene esters like this compound. nih.gov

Access to Spirocyclic and Fused Ring Systems

The reactivity of allene esters extends to the synthesis of intricate spirocyclic and fused ring systems. Spirocycles, which contain two rings connected by a single common atom, can be accessed through intramolecular reactions or intermolecular cycloadditions. A notable example is the phosphine-catalyzed [3+2] cycloaddition of allene esters with cyclic substrates like isatins or benzofuranones. mdpi.com In these reactions, the allene acts as a three-carbon component, leading to the formation of spiro-cycloadducts such as spirooxindoles in high yield and stereoselectivity. mdpi.com

Fused ring systems can be constructed via intramolecular cycloadditions or through intermolecular reactions where the allene bridges two existing rings. For example, allene esters can participate as the dienophile in [4+2] cycloadditions with cyclic dienes. A prominent reaction is the DABCO-catalyzed cycloaddition between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate, which serves as a method for synthesizing dihydropyran-fused chromen-2-ones. rsc.org This demonstrates the utility of allene esters in building complex, fused heterocyclic frameworks.

Allene EsterReaction PartnerCatalystProduct System
Allene EsterIsatinChiral Phosphine (B1218219)Spirooxindole
AllenoateBenzofuranoneMonophosphineSpiro-benzofuranone
Ethyl 2,3-butadienoate3-Acyl-2H-chromen-oneDABCODihydropyran-fused Chromenone
Allene-diene (intramolecular)PtCl₂Fused Bicyclic System

This table showcases the application of allene esters in synthesizing complex spirocyclic and fused ring systems through various cycloaddition strategies. mdpi.comrsc.org

Synthesis of Complex Heterocyclic Compounds

The unique electronic properties of allene esters make them powerful tools for the synthesis of a diverse array of heterocyclic compounds. Their ability to act as versatile synthons in annulation and cycloaddition reactions provides direct routes to important nitrogen- and oxygen-containing heterocycles.

Preparation of Indole (B1671886), Pyridine (B92270), and Furan (B31954) Derivatives

Indole Derivatives: A significant application of allene esters is in the synthesis of indole scaffolds. This can be achieved through a cascade reaction involving N-arylnitrones and electron-deficient allenes. acs.org The reaction is believed to proceed via an initial [3+2] dipolar cycloaddition to form an unstable isoxazoline (B3343090) intermediate, which then undergoes a spontaneous rearrangement to furnish highly substituted indole derivatives. This method provides a powerful route to 2,3-disubstituted indoles, which are common motifs in pharmaceuticals and natural products.

Pyridine Derivatives: Allene esters are valuable precursors for constructing substituted pyridine and dihydropyridine (B1217469) rings. An N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of δ-acetoxy allenoates with enaminones provides an efficient pathway to 1,4-dihydropyridine (B1200194) derivatives. acs.org This reaction demonstrates the versatility of allenoates as three-carbon synthons for building six-membered heterocyclic rings. Furthermore, palladium-catalyzed annulation of substituted allenes with N-allyl amines has been shown to produce dihydropyridines. nih.gov

Furan Derivatives: The synthesis of furans from allenes is often facilitated by gold catalysis. nih.gov Gold(I) complexes, being highly π-acidic, can activate the allene moiety towards nucleophilic attack by an oxygen atom. For example, the gold-catalyzed cycloisomerization of allenyl ketones, formed in situ from propargyl alcohols, leads to the formation of polysubstituted furans. organic-chemistry.org This type of transformation highlights the utility of the allene functional group as a masked precursor for the furan ring system.

Target HeterocycleAllene PrecursorReaction Partner/TypeCatalyst/Conditions
IndoleAllene EsterN-ArylnitroneThermal Cascade
Dihydropyridineδ-Acetoxy AllenoateEnaminoneN-Heterocyclic Carbene (NHC)
FuranAllenyl Ketone (in situ)CycloisomerizationGold(I) Catalyst

This table summarizes modern synthetic routes to key heterocyclic systems utilizing allene ester precursors. acs.orgorganic-chemistry.org

Formation of Chromenes and Related Benzopyran Derivatives

Allene esters are effective reagents for the synthesis of chromenes and their derivatives, which are an important class of benzopyrans. A particularly effective method involves the [4+2] cycloaddition (Diels-Alder reaction) where the allene ester acts as the dienophile. The reaction between 3-acyl-2H-chromen-ones, which serve as the diene component, and an allene ester like ethyl 2,3-butadienoate, can be catalyzed by nucleophilic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This annulation process leads to the regioselective and stereoselective formation of dihydropyran-fused chromen-2-one structures, which are complex scaffolds with potential biological activity. rsc.org This strategy exemplifies an atom-economical approach to building the benzopyran core by leveraging the inherent reactivity of the allene ester.

Diene ComponentAllene ComponentCatalystProduct
3-Benzoyl-2H-chromen-2-oneEthyl 2,3-butadienoateDABCODihydropyrano[2,3-f]chromene derivative
3-Acetyl-2H-chromen-2-oneMethyl 2,3-butadienoateBu₃PCyclopenten-fused chromen-2-one ([3+2] cycloaddition)

This table provides examples of cycloaddition reactions between chromenone derivatives and allene esters for the synthesis of fused benzopyran systems. rsc.org

Synthesis of Dihydropyridines and Tetrahydroisoquinolines

Allene esters are known to participate in a variety of cycloaddition and annulation reactions to form heterocyclic systems. Their electron-deficient nature, coupled with the adjacent double bonds, allows them to react with a range of nucleophiles and dienophiles.

The synthesis of dihydropyridines , a core scaffold in many biologically active molecules, can be envisioned through the reaction of allene esters with imines. For instance, a tandem C-H alkenylation/electrocyclization sequence has been reported for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated imines, proceeding through dihydropyridine intermediates. nih.govescholarship.org While not specifically demonstrated with this compound, this methodology suggests a potential pathway for its use in constructing such heterocyclic systems.

Similarly, the synthesis of tetrahydroisoquinolines could potentially be achieved through reactions involving allene esters. Research has shown that 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) can mediate the synthesis of 1,3-disubstituted allenes from terminal alkynes and aldehydes under mild conditions. semanticscholar.orgacs.org Furthermore, an iron-catalyzed C-H functionalization of simple monosubstituted allenes has been developed for the synthesis of 1-tetrahydroisoquinolinyl 1,1-disubstituted allenes, representing a direct conversion of allenic C-H bonds to C-C bonds. nih.gov This suggests that this compound could potentially undergo similar C-H activation and coupling reactions with tetrahydroisoquinolines.

Strategies for Complex Molecule Synthesis Utilizing Allene Esters

The unique structural and reactive properties of allene esters make them attractive building blocks in the total synthesis of complex natural products and bioactive molecules.

Role in Total Synthesis of Natural Products (e.g., Aristeromycin)

A comprehensive review of the literature did not yield any specific examples of this compound, or other allene esters, being directly employed in the total synthesis of the carbocyclic nucleoside Aristeromycin . The synthesis of Aristeromycin has been approached through various other strategies, including diastereoselective diboration of cyclic alkenes and dihydroxylation of 4-aryl-1-azido-2-cyclopentenes. researchgate.net

Formation of Advanced Intermediates for Bioactive Compounds

Allene moieties are present in a number of biologically active compounds. researchgate.net Allene esters, as precursors to these structures, can serve as key intermediates in their synthesis. For example, CuH-catalyzed hydrocarboxylation of allenes can furnish α-quaternary and tertiary carboxylic acid derivatives, which are important structural motifs in many bioactive molecules. nih.gov The resulting products can be further derivatized to afford biologically important compounds. Although specific examples with this compound are not available, its structure suggests it could be a suitable substrate for such transformations, leading to advanced intermediates for various bioactive compounds.

Integration of Allene Esters in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecular architectures. Allene esters are excellent candidates for such transformations due to their multiple reactive sites.

Allenes have been shown to be versatile partners in transition-metal-catalyzed [2+2+2] cycloaddition reactions, which can be implemented as intermolecular multicomponent reactions. rsc.org These reactions proceed with good chemo- and regioselectivities, making them advantageous for complex molecule synthesis. Furthermore, transition metal-catalyzed three-component coupling reactions of allenes provide an efficient route for the synthesis of various substituted allyl and vinyl metal reagents. rsc.org

Cascade reactions involving allenes are also well-documented. For instance, cascade reactions of nitrones and allenes are known to facilitate the rapid synthesis of indole derivatives. nih.govresearchgate.net These complex transformations can be influenced by substrate functionalization and reaction conditions. While the specific participation of this compound in such reactions has not been reported, its structure is amenable to the general reactivity patterns observed for allene esters in multicomponent and cascade reactions.

Q & A

Q. What synthetic methodologies are employed to incorporate Ethyl 2,4-dimethylpenta-2,3-dienoate into annulation reactions?

this compound is used in phosphine-catalyzed [3 + 3] annulation with 1,3-dicarbonyl compounds to synthesize stable 2,4,5,6-tetrasubstituted 2H-pyrans. Key steps include:

  • Catalyst : Triphenylphosphine (PPh₃) or similar Lewis acids.
  • Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.
  • Critical Factor : The ester group at the C5 position stabilizes the 2H-pyran ring by preventing retro-annulation .

Q. What analytical techniques are critical for confirming the structure of derivatives of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to assign regiochemistry (e.g., distinguishing allene vs. conjugated diene).
  • IR Spectroscopy : Confirmation of ester carbonyl stretches (~1740 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns for adducts.
  • X-ray Crystallography : Definitive structural elucidation for stereochemical assignments in crystalline products .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in ene reactions involving this compound?

Temperature and dienophile electronic properties dictate pathways:

DienophileTemperaturePathwayProductRelative Rate/Yield
Diethyl azodiformate70–80°CEne insertionBicarbamate derivatives4.7 (vs. reference)
4-Phenyl-TAD–25°CDiels–AlderTetrahydro-pyridazine adductMajor product
Methodological Insight : Low temperatures favor concerted Diels–Alder mechanisms, while thermal conditions promote stepwise ene processes. Monitor via in-situ NMR to track intermediates .

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

  • DFT Calculations : Model transition states to compare activation energies (e.g., ene vs. Diels–Alder pathways).
  • Kinetic Studies : Arrhenius plots to validate computational predictions. For example, electron-deficient dienophiles (e.g., triazolinediones) favor Diels–Alder adducts due to lower activation barriers .

Q. What strategies optimize diastereoselectivity in DBU-catalyzed reactions of this compound?

  • Solvent Effects : DMSO enhances polarity, stabilizing transition states for selective chromene formation.
  • Steric Modulation : Bulky substituents on the allenoate bias nucleophilic attack to specific positions.
  • Additives : LiCl or other salts may perturb selectivity via ion-pairing effects, as shown in analogous systems .

Q. How does the ester group in this compound influence product stability?

The C5 ester group in annulation products (e.g., 2H-pyrans) prevents ring-opening via steric and electronic stabilization. This is critical for isolating stable heterocycles, as demonstrated in comparative studies with non-ester analogs .

Data Contradiction Analysis

Q. Why does this compound yield divergent products with azodiformates vs. triazolinediones?

  • Electronic vs. Thermal Control : Azodiformates (electron-deficient) require thermal activation for ene insertion, while triazolinediones (stronger dienophiles) induce spontaneous Diels–Alder reactivity at low temperatures.
  • Rearrangement Pathway : At –25°C, the allene rearranges to 2,4-dimethylpenta-1,3-diene, enabling cycloaddition. Confirm via trapping experiments or deuterium labeling .

Key Research Findings Table

Reaction TypeKey InsightReference
[3 + 3] AnnulationEster at C5 stabilizes 2H-pyrans; tolerates diverse 1,3-dicarbonyl substrates
Ene vs. Diels–AlderTemperature-dependent pathway switching (-25°C → DA; 70°C → ene)
Diastereoselective CatalysisDBU in DMSO achieves >80% de in chromene synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.